Dodeca-8,10-dienol
Description
Significance as a Lepidopteran Sex Pheromone Component
(E,E)-8,10-Dodecadienol is the major and most active component of the female sex pheromone of the codling moth, Cydia pomonella, a significant pest of pome fruit orchards worldwide. frontiersin.orgmdpi.com The release of this compound by female moths attracts males for mating, a crucial step in the insect's life cycle. The male codling moth's antennae possess specialized olfactory receptor neurons that are highly sensitive to codlemone, enabling them to detect minute quantities of the pheromone in the air and navigate towards the source. nih.govnih.gov
While (E,E)-8,10-Dodecadienol is the principal attractant, research has shown that the pheromone blend of the codling moth is a complex mixture of several compounds. researchgate.netresearchgate.net The presence and ratio of these minor components can influence the behavior of the male moth, sometimes enhancing the attractiveness of the primary pheromone. researchgate.netbiologists.com Studies have identified several other compounds in the female pheromone gland extracts, including isomers of codlemone and other alcohols and acetates. mdpi.comresearchgate.net For instance, the addition of specific minor components to synthetic codlemone has been shown to increase the attraction of males in wind tunnel assays. researchgate.net
The specificity of the pheromone signal is crucial for reproductive isolation among different species. While (E,E)-8,10-dodecadienol is a key component for several tortricid moths, the specific blend of compounds and their respective ratios are often unique to a species, preventing interbreeding.
Historical Context of Identification and Initial Characterization
The identification of (E,E)-8,10-dodecadienol as the sex attractant of the codling moth was a landmark achievement in the field of chemical ecology. In 1971, a team of researchers led by Wendell Roelofs successfully identified the compound from female moth extracts using a combination of gas chromatography and electroantennography (EAG), a technique that measures the electrical response of an insect's antenna to chemical stimuli. pherobase.comchalmers.se This was later confirmed through detailed chemical analysis. biorxiv.orgbiorxiv.org
Subsequent research focused on the stereoselective synthesis of (E,E)-8,10-dodecadienol to produce a biologically active compound for field studies and practical applications. pherobase.com Early field trials with the synthetic pheromone demonstrated its effectiveness in attracting male codling moths to traps. pherobase.com
Further investigations into the biosynthesis of codlemone revealed a unique biochemical pathway. slu.seresearchgate.netuliege.be Studies using deuterated fatty acids showed that (E,E)-8,10-dodecadienol is synthesized from dodecanoic acid through an unusual E9 desaturation step, followed by a subsequent conversion to the conjugated diene. slu.seresearchgate.net This biosynthetic pathway, involving a fatty acid desaturase with dual functions, is a key area of ongoing research. biorxiv.orgbiorxiv.org
The table below provides a summary of the key properties of (E,E)-8,10-Dodecadienol.
| Property | Value |
| Chemical Formula | C12H22O |
| Melting Point | 32.00 °C @ 760.00 mm Hg |
| Boiling Point | 270.68 °C @ 760.00 mm Hg (estimated) |
| Flash Point | 214.00 °F TCC (100.90 °C) (estimated) |
| Vapor Pressure | 0.001000 mmHg @ 20.00 °C |
| Solubility in Water | 34.15 mg/L @ 25 °C (estimated) |
Data sourced from The Good Scents Company. thegoodscentscompany.com
The following table lists other chemical compounds mentioned in this article that are part of the codling moth's pheromone blend or are related to its chemical ecology.
| Compound Name | Chemical Formula | Role/Significance |
| (E,Z)-8,10-Dodecadienol | C12H22O | Geometric isomer of codlemone, minor pheromone component. researchgate.netbiologists.com |
| (Z,E)-8,10-Dodecadienol | C12H22O | Geometric isomer of codlemone, minor pheromone component. mdpi.comresearchgate.net |
| (Z,Z)-8,10-Dodecadienol | C12H22O | Geometric isomer of codlemone, minor pheromone component. mdpi.com |
| (E,E)-8,10-Dodecadienyl acetate (B1210297) | C14H24O2 | Pheromone component that can act as a synergist or antagonist depending on the ratio. researchgate.netbiologists.com |
| (E,E)-8,10-Dodecadienal | C12H20O | Aldehyde analogue, minor pheromone component. mdpi.com |
| Dodecanol | C12H26O | Saturated alcohol found in the pheromone gland, enhances male response. mdpi.combiologists.com |
| Tetradecanol | C14H30O | Minor pheromone component. researchgate.netslu.se |
| (E)-9-Dodecenol | C12H24O | Monounsaturated alcohol, minor pheromone component and biosynthetic precursor. mdpi.comresearchgate.net |
| Pear Ester (Ethyl (E,Z)-2,4-decadienoate) | C12H20O2 | Plant volatile that attracts both sexes and synergizes male response to the pheromone. frontiersin.org |
| Acetic Acid | C2H4O2 | Plant volatile that can synergize pheromone response. biologists.comslu.se |
| (E,E)-α-Farnesene | C15H24 | Plant volatile that can synergize pheromone response. biologists.com |
| Hexadecanol | C16H34O | Saturated alcohol found in the pheromone gland. slu.se |
| Palmitic Acid | C16H32O2 | Precursor in the biosynthesis of codlemone. slu.seresearchgate.net |
| Dodecanoic Acid | C12H24O2 | Intermediate in the biosynthesis of codlemone. slu.seresearchgate.net |
| (E)-9-Dodecenoic Acid | C12H22O2 | Intermediate in the biosynthesis of codlemone. chalmers.se |
| (E,E)-8,10-Dodecadienoic Acid | C12H20O2 | Intermediate in the biosynthesis of codlemone. chalmers.se |
| (E,E)-10,11-difluoro-8,10-dodecadienol | C12H20F2O | Halogenated analog of codlemone with high biological activity. nih.gov |
| (E,E)-11-chloro-8,10-undecadienol | C11H19ClO | Halogenated analog of codlemone with high biological activity. nih.gov |
| (Z)-dec-3-enyl(octyl)sulfane | C18H36S | Intermediate in the synthesis of a sulfoxide (B87167) analogue. acs.org |
| (Z)-1-(octylsulfinyl)-dec-3-ene | C18H36OS | Sulfoxide analogue synthesized for electrophysiological testing. acs.org |
| (Z)-dec-3-en-1-ol | C10H20O | Intermediate in the synthesis of a sulfoxide analogue. acs.org |
| (Z)-dec-3-enyl methanesulfonate | C11H22O3S | Intermediate in the synthesis of a sulfoxide analogue. acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
57002-06-9 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(8Z,10Z)-dodeca-8,10-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2-,5-4- |
InChI Key |
CSWBSLXBXRFNST-LDIADDGTSA-N |
Isomeric SMILES |
C/C=C\C=C/CCCCCCCO |
Canonical SMILES |
CC=CC=CCCCCCCCO |
Origin of Product |
United States |
Biosynthesis of E,e 8,10 Dodecadienol
Pheromone Biosynthesis Pathways in Lepidoptera
The production of fatty acid-derived pheromones in Lepidoptera generally begins with standard fatty acid metabolism and is followed by a series of specific modifications. researchgate.netbiologists.com These modifications, which include desaturation, chain shortening or elongation, and functional group transformations, create the vast diversity of pheromone structures observed in these insects. researchgate.netdtu.dkoup.com
Origin from Fatty Acid Precursors (e.g., Palmitic Acid)
The biosynthetic journey to (E,E)-8,10-dodecadienol commences with the common saturated fatty acid, palmitic acid (a C16 fatty acid). researchgate.netresearchgate.net Palmitic acid is a product of the general fatty acid synthesis pathway. researchgate.net Studies using deuterium-labeled fatty acids have confirmed that palmitic acid serves as the primary precursor. slu.senih.gov When labeled hexadecanoic (palmitic) acid is applied to the pheromone glands of the codling moth, the label is incorporated into the final pheromone product, (E,E)-8,10-dodecadienol. slu.senih.gov
Chain Shortening Mechanisms (e.g., β-oxidation)
Following its synthesis, palmitic acid undergoes a process of chain shortening to produce a 12-carbon fatty acyl intermediate. researchgate.netresearchgate.net This is accomplished through two cycles of β-oxidation, a common metabolic process that breaks down fatty acids. researchgate.netresearchgate.net Evidence for this comes from labeling experiments where the application of labeled 16-carbon and 14-carbon fatty acids to the pheromone gland resulted in labeled 12-carbon alcohols, including (E,E)-8,10-dodecadienol. slu.senih.gov Conversely, when labeled 12-carbon dodecanoic acid was applied, the label was incorporated into the 12-carbon pheromone components but not into longer chain fatty acids or alcohols, indicating that chain shortening is a key step. slu.senih.gov This limited chain-shortening is thought to occur in the peroxisome. lu.se
Desaturation Processes in Pheromone Production
Desaturation, the introduction of double bonds into the fatty acid chain, is a critical step that introduces structural diversity and specificity to pheromone molecules. biologists.comnih.gov In the biosynthesis of (E,E)-8,10-dodecadienol, two consecutive and unusual desaturation steps are involved. nih.govd-nb.info
E9 Desaturation and its Evolutionary Significance in Olethreutinae Species
The first desaturation step is highly unusual because it introduces a double bond at the E9 position of the 12-carbon fatty acyl intermediate, forming (E)-9-dodecenoate. slu.senih.govnih.gov This is noteworthy because Δ11 desaturases are more common in the Tortricidae family, which typically leads to the production of Δ9-unsaturated 12-carbon compounds after chain shortening. slu.se The presence of (E)-9-dodecenol in the pheromone glands of C. pomonella provided the initial clue for this unusual pathway. slu.sed-nb.info The evolution of this E9 desaturation step is considered a significant event in the chemical communication systems of many species within the Olethreutinae subfamily, which are often characterized by pheromones with double bonds at the Δ8 and/or Δ10 positions. slu.senih.govd-nb.info
Characterization and Role of Desaturase Enzymes (e.g., Cpo_CPRQ)
The subsequent and final desaturation step converts the (E)-9-monoene intermediate into the conjugated (E,E)-8,10-diene system. nih.govbiorxiv.org This is achieved through a 1,4-desaturation mechanism, where two hydrogen atoms are removed from the allylic positions of the existing double bond. d-nb.infobiorxiv.org
Functional studies have identified a specific fatty acid desaturase (FAD) gene, Cpo_CPRQ, which is prominently and exclusively expressed in the female pheromone gland of the codling moth. nih.govbiorxiv.orguliege.be This single enzyme has been shown to possess bifunctional activity, catalyzing both the initial E9 desaturation and the subsequent Δ8,Δ10-desaturation to form the conjugated diene. nih.govbiorxiv.orguliege.be Phylogenetically, Cpo_CPRQ belongs to the Lepidoptera-specific Δ10/Δ11 clade of FADs, a group known for generating unusual desaturase activities. nih.govbiorxiv.orguliege.be The evolution of this bifunctional enzyme from an ancestral gene is a key innovation underlying the production of the signature pheromone structure of olethreutine moths. nih.govuliege.be
Conversion of Intermediate Compounds to the Conjugated Dienol
The final step in the biosynthesis of (E,E)-8,10-dodecadienol is the reduction of the fatty acyl precursor, (E,E)-8,10-dodecadienoate, to the corresponding alcohol. researchgate.netresearchgate.net This conversion is carried out by a fatty acyl-CoA reductase. researchgate.net The presence of the labeled (E,E)-8,10-dodecadienoyl moiety after the application of labeled precursors supports that the formation of the conjugated diene system occurs before the final reduction to the alcohol. slu.senih.gov
Summary of Biosynthetic Pathway
The biosynthetic pathway for (E,E)-8,10-dodecadienol in Cydia pomonella can be summarized in the following steps:
De novo synthesis of palmitic acid (C16:acyl). researchgate.net
Chain shortening via two rounds of β-oxidation to produce dodecanoic acid (C12:acyl). researchgate.netresearchgate.net
E9 desaturation of the C12 acyl intermediate by the enzyme Cpo_CPRQ to form (E)-9-dodecenoate. nih.govbiorxiv.org
Δ8,Δ10-desaturation of the (E)-9-monoene by the same Cpo_CPRQ enzyme via a 1,4-desaturation mechanism to create the conjugated (E,E)-8,10-dodecadienoate. nih.govbiorxiv.org
Reduction of the conjugated fatty acyl precursor by a fatty acyl-CoA reductase to yield the final pheromone, (E,E)-8,10-dodecadienol. researchgate.netresearchgate.net
Enzymatic Reduction to the Pheromone Alcohol
The final and crucial step in the biosynthesis of (E,E)-8,10-dodecadienol is the reduction of the fatty acyl-CoA precursor to the corresponding alcohol. This transformation is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). oup.com These enzymes are pivotal in converting the fatty acyl group into a hydroxyl group, which is the functional group of the final pheromone. frontiersin.orgnih.govnih.gov
In the codling moth, Cydia pomonella, the biosynthesis of its primary sex pheromone component, (E,E)-8,10-dodecadienol (also known as codlemone), involves the reduction of a conjugated diene precursor. slu.seresearchgate.netresearchgate.net Research has shown that the production of the conjugated diene occurs before the reduction of the acid to the alcohol. slu.se While the specific fatty acyl-CoA reductase responsible for this final step in codlemone biosynthesis was initially described as unknown, its action is essential to convert the (E,E)-8,10-dodecadienoyl precursor into the active pheromone alcohol. researchgate.netbiorxiv.org
Studies involving the application of deuterium-labeled fatty acids to the pheromone glands of C. pomonella have provided strong evidence for this pathway. When labeled (E)-9-dodecenoyl acid was applied, it resulted in the production of labeled (E)-9-dodecenol and, importantly, labeled (E,E)-8,10-dodecadienol. slu.seresearchgate.net This demonstrates the conversion of the fatty acid precursor through desaturation and subsequent reduction to the final alcohol. The presence of fatty acid reductases that catalyze the conversion of fatty-acyl pheromone precursors to the hydroxyl group is a common feature in the pheromone biosynthesis of many moth species. frontiersin.orgnih.gov
Comparative Biosynthesis Studies Across Insect Species
The biosynthesis of fatty acid-derived pheromones, including (E,E)-8,10-dodecadienol, follows a generally conserved pathway across many lepidopteran species, yet with species-specific modifications that lead to a diversity of active compounds. frontiersin.orgnih.govnih.gov The process typically begins with the synthesis of saturated fatty acids, such as palmitic acid or stearic acid. plos.org These precursors then undergo a series of desaturation and chain-shortening or elongation steps to produce unsaturated fatty acyl precursors of specific chain lengths and double bond configurations. plos.org
In the case of the codling moth, Cydia pomonella, the biosynthesis of (E,E)-8,10-dodecadienol is a well-studied example of a Type I lepidopteran pheromone pathway. plos.org The process starts with palmitic acid (C16), which is shortened via two cycles of β-oxidation to produce dodecanoic acid (C12). researchgate.netresearchgate.netbiorxiv.org This is followed by an unusual E9-desaturation step, and then a subsequent desaturation to form the conjugated (E,E)-8,10-dienoyl precursor. slu.seresearchgate.net Finally, this precursor is reduced to the alcohol pheromone. researchgate.net
A key enzyme in codling moth pheromone biosynthesis is a bifunctional fatty acid desaturase, Cpo_CPRQ, which is responsible for both the initial E9 desaturation and the subsequent Δ8,Δ10 desaturation to create the conjugated diene system. biorxiv.orgbiorxiv.orgresearchgate.netd-nb.infouliege.be This enzyme is prominently and exclusively expressed in the female pheromone gland. biorxiv.orgbiorxiv.orgresearchgate.netd-nb.info
While the codling moth utilizes a C12 alcohol, other lepidopteran species produce pheromones with different chain lengths and functional groups (alcohols, aldehydes, or acetates). frontiersin.orgnih.gov For instance, studies on various species like Bombyx mori, Spodoptera litura, and Grapholita molesta have revealed similar foundational pathways involving fatty acid synthesis, desaturation, and modification, but with different specific enzymes that result in their unique pheromone blends. frontiersin.orgnih.govresearchgate.net The diversification of fatty acid desaturase (FAD) genes has played a fundamental role in the evolution of this structural variation in insect pheromones. biorxiv.orgresearchgate.net
The table below summarizes the key biosynthetic steps for (E,E)-8,10-dodecadienol in the codling moth, a representative example of this pheromone's production in insects.
| Biosynthetic Step | Precursor | Enzyme Class | Product | Insect Species Example |
| Fatty Acid Synthesis | Acetyl-CoA | Fatty Acid Synthase (FAS) | Palmitic Acid (C16:acyl) | Cydia pomonella |
| Chain Shortening | Palmitic Acid (C16:acyl) | β-oxidation enzymes | Dodecanoic Acid (C12:acyl) | Cydia pomonella researchgate.netresearchgate.net |
| Desaturation | Dodecanoic Acid (C12:acyl) | Fatty Acid Desaturase (FAD) - Cpo_CPRQ | (E)-9-Dodecenoate (E9-12:acyl) | Cydia pomonella slu.seresearchgate.netbiorxiv.org |
| Conjugated Diene Formation | (E)-9-Dodecenoate (E9-12:acyl) | Fatty Acid Desaturase (FAD) - Cpo_CPRQ | (E,E)-8,10-Dodecadienoate | Cydia pomonella researchgate.netbiorxiv.org |
| Enzymatic Reduction | (E,E)-8,10-Dodecadienoate | Fatty Acyl-CoA Reductase (FAR) | (E,E)-8,10-Dodecadienol | Cydia pomonella researchgate.netresearchgate.net |
This comparative approach highlights how a common ancestral pathway of fatty acid metabolism has been adapted and modified in different insect lineages to produce a vast array of specific chemical signals crucial for their reproduction and survival.
Chemical Synthesis Methodologies for E,e 8,10 Dodecadienol and Analogs
Stereoselective Synthesis Approaches
The synthesis of (E,E)-8,10-dodecadienol, commonly known as codlemone, necessitates precise control over the geometry of the two double bonds to ensure biological efficacy. thegoodscentscompany.com Researchers have developed several stereoselective routes to achieve the desired (E,E) configuration.
Utilization of Allylic Sulfoxide (B87167) Thermolysis
A facile and stereoselective method for synthesizing the codling moth sex pheromone involves the thermolysis of an allylic sulfoxide. pherobase.com This approach provides a strategic pathway to establish the conjugated diene system with the correct stereochemistry. The synthesis begins with the preparation of an appropriate allylic sulfoxide precursor, which, upon heating, undergoes a ontosight.aibiosynth.com-sigmatropic rearrangement followed by elimination to yield the desired (E,E)-diene structure. pherobase.comacs.org
Grignard Reagent Coupling Reactions
Grignard reagent coupling is a prominent method for constructing the carbon skeleton of (E,E)-8,10-dodecadienol. One common strategy involves the coupling of a Grignard reagent with an allylic halide or acetate (B1210297). pherobase.com For instance, (E,E)-2,4-hexadienyl acetate can be coupled with a Grignard reagent derived from a protected 6-chloro-1-hexanol. google.comgoogle.com The use of a copper catalyst, such as dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄), is crucial for the success of this cross-coupling reaction. google.comgoogle.com This method can achieve yields of 60-70%. google.com
A notable advantage of this approach is the ability to perform the reaction at moderate temperatures (e.g., 20°C to 40°C), which helps to prevent the isomerization of the double bonds and avoids the need for extensive cooling systems, making it suitable for industrial-scale production. google.com The process typically involves protecting the hydroxyl group of the haloalcohol, forming the Grignard reagent, performing the copper-catalyzed coupling, and finally deprotecting the alcohol to yield the final product. google.com
Table 1: Grignard Coupling Reaction Data
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| (E,E)-2,4-Hexadienyl acetate | ClMg(CH₂)₆OMgCl | Li₂CuCl₄ | 20-40°C | 60-70% | google.com |
| (2E, 4E)-2,4-hexadien-1-ol acetate | Grignard reagent from chlorohexyloxy trimethylsilane | Li₂CuCl₄ | -15°C to -5°C | Not specified | google.com |
Wittig Reaction-based Synthesis
The Wittig reaction is a versatile and widely used method for forming carbon-carbon double bonds with good stereocontrol, making it highly applicable to the synthesis of (E,E)-8,10-dodecadienol. pherobase.com This approach typically involves reacting a stable phosphorus ylide with an appropriate aldehyde. To achieve the desired (E,E) configuration, the reaction strategy often involves creating one of the double bonds stereoselectively and then forming the second via the Wittig reaction.
For example, a phosphonium (B103445) salt can be prepared from an 8-carbon halogenated alcohol, which is then reacted with an (E)-2-alkenal, such as (E)-2-butenal, to form the conjugated diene system. The choice of reagents and reaction conditions, including the base and solvent, is critical for controlling the stereochemical outcome. google.com While standard Wittig conditions often favor the Z-isomer, modifications can be made to promote the formation of the E-isomer.
Stereospecific Synthesis via Butadiene Cooligomerization
A stereospecific synthesis of (E,E)-8,10-dodecadienol has been developed based on the cooligomerization of butadiene. pherobase.com This method utilizes butadiene and trimethyl vinylsilane as starting materials. pherobase.com The cooligomerization process allows for the construction of the dodecadienol backbone with the desired (E,E) stereochemistry in a controlled manner. This approach represents a direct and efficient route to the target molecule, leveraging the reactivity of butadiene under specific catalytic conditions. pherobase.com
Synthesis Involving Elimination of Benzenesulfinic Acid from Homoallylic Sulfones
A highly stereoselective method for preparing E,E-1,3-dienes involves the elimination of benzenesulfinic acid from E-homoallylic sulfones. pherobase.comresearchgate.net This synthesis was successfully applied to produce (E,E)-8,10-dodecadienol. researchgate.net The key to this method is the stereoselective preparation of the E-homoallylic sulfone precursor. researchgate.net Subsequent base-induced elimination of benzenesulfinic acid using a base like potassium tert-butoxide (tBuOK) in tetrahydrofuran (B95107) (THF) proceeds with high stereoselectivity to yield the corresponding (E,E)-1,3-diene in good yield. researchgate.net
Application of the Ragoussis Method (Knoevenagel Variant)
The Ragoussis method, a variation of the Knoevenagel condensation, has been employed for the synthesis of unsaturated esters that can serve as precursors to (E,E)-8,10-dodecadienol. researchgate.net This method involves the reaction of an (E)-2-unsaturated aldehyde with monoethyl malonate. researchgate.net The reaction is typically carried out using piperidinium (B107235) acetate as a catalyst in dimethyl sulfoxide (DMSO) as the solvent. researchgate.net This approach has been applied to various aldehydes, such as E-2-hexenal and E-2-octenal, to generate the corresponding (E,E)-2,4-dienoic esters, which can then be converted to the target alcohol. researchgate.net
Synthesis of Geometric Isomers and Structural Analogs
The synthesis of specific geometric isomers and structural analogs of 8,10-dodecadienol is crucial for studying structure-activity relationships and for identifying active components in insect pheromone blends. Methodologies have been developed to stereoselectively produce the (Z,E), (E,Z), and (Z,Z) isomers, as well as analogs containing halogen atoms.
The synthesis of the four possible geometric isomers of 8,10-dodecadienol has been accomplished to provide pure compounds for biological assays. The Wittig reaction is a primary method for these syntheses, where the stereochemical outcome can be directed by the choice of reactants and reaction conditions.
For the (E,Z)-isomer , a common strategy involves the Wittig coupling of an (E)-2-unsaturated aldehyde with a saturated phosphonium ylide. For instance, the synthesis of (8E,10Z)-8,10-dodecadienol can be achieved by preparing an (E)-unsaturated aldehyde, such as (E)-1-(2-tetrahydropyranyloxy)-8-decenal, and coupling it with an ethyl phosphonium ylide under conditions that favor the (Z)-alkene formation, followed by deprotection. This approach has been reported to yield the (8E,10Z) isomer with high isomeric purity (94%), which can be further enriched to over 99% through chromatography.
For the (Z,E)-isomer , the stereospecificity of the Wittig reaction is again critical. The synthesis plan focuses on conditions that promote the formation of a (Z)-double bond from the Wittig coupling. An alternative method for creating a (Z,E)-diene system involves the stereoselective reduction of an enyne precursor. researchgate.net The use of activated zinc (e.g., Zn/Cu/Ag) in a methanol-water solvent system can achieve a cis-reduction of a triple bond adjacent to an existing double bond, yielding the (Z,E)-diene with high stereoselectivity (≥98%). researchgate.netusda.gov
The synthesis of the (Z,Z)-isomer has been achieved with high stereoselectivity using organometallic coupling reactions. tandfonline.comtandfonline.com One reported method involves the palladium-catalyzed coupling of a (Z)-vinyl iodide with a (Z)-propenylzinc reagent. tandfonline.comtandfonline.com Specifically, 9Z-iodo-1-(2-tetrahydropyranyloxy)-8-non-ene is coupled with 1Z-propenylzinc in the presence of a Pd(PPh₃)₄ catalyst to give the protected (8Z,10Z)-dodecadiene. tandfonline.com Subsequent deprotection and acetylation yield the (8Z,10Z)-dodecadienyl acetate with greater than 99% purity after crystallization. tandfonline.comtandfonline.com
Table 1: Synthetic Strategies for Geometric Isomers of 8,10-Dodecadienol
| Isomer | Key Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Ref |
| (E,Z) | Wittig Reaction | (E)-2-Unsaturated Aldehyde | Saturated Phosphonium Ylide | NaOEt | |
| (Z,E) | Enyne Reduction | (E)-Enynol | Activated Zinc (Zn/Cu/Ag) | Methanol/Water | researchgate.net |
| (Z,Z) | Palladium Coupling | (Z)-Vinyl Iodide | (Z)-Vinylzinc Reagent | Pd(PPh₃)₄ | tandfonline.com |
To investigate structure-activity relationships and develop new agents for pest control, halogenated analogs of (E,E)-8,10-dodecadienol have been synthesized. researchgate.netnih.gov These analogs feature fluorine or chlorine atoms at various positions on the carbon chain. The introduction of halogens can alter the molecule's electronic properties and conformation, potentially affecting its interaction with insect receptor neurons. annualreviews.org
Key synthesized halogenated analogs include:
(E,E)-10,11-difluoro-8,10-dodecadienol , also referred to as F(10,11)-codlemone. This analog, with fluorine atoms replacing hydrogen on the double bond, was found to elicit significant electroantennogram (EAG) responses in the codling moth, comparable to the natural pheromone. researchgate.netnih.gov
(E,E)-11-chloro-8,10-undecadienol , referred to as Cl-codlemone. This analog also triggered significant EAG responses. researchgate.netnih.gov
A chlorinated analog where the terminal methyl group is replaced by chlorine has also been synthesized. annualreviews.org This type of substitution was reported to result in a 10 to 100-fold decrease in activity in both EAG and single sensillum recordings. annualreviews.org
In field trapping experiments, both F(10,11)-codlemone and Cl-codlemone were found to be more attractive to male codling moths than the parent compound, (E,E)-8,10-dodecadienol. nih.gov
Table 2: Examples of Synthesized Halogenated Analogs of 8,10-Dodecadienol
| Common Name | Chemical Name | Halogen | Position(s) | Ref |
| F(10,11)-codlemone | (E,E)-10,11-difluoro-8,10-dodecadienol | Fluorine | 10, 11 | researchgate.netnih.gov |
| Cl-codlemone | (E,E)-11-chloro-8,10-undecadienol | Chlorine | 11 | researchgate.netnih.gov |
| N/A | Terminal Chlorinated Analog | Chlorine | 12 | annualreviews.org |
Preparation of (Z,E)-, (E,Z)-, and (Z,Z)-Isomers
Development of Synthetic Routes for Related Derivatives (e.g., Aldehydes, Esters)
Synthetic routes have also been established for derivatives of 8,10-dodecadienol, such as the corresponding aldehydes and esters, which are also found in the pheromone blends of some insect species or are useful as synthetic intermediates. asianpubs.org
The synthesis of (E,E)-8,10-dodecadienal is accomplished through the oxidation of the parent alcohol, (E,E)-8,10-dodecadien-1-ol. asianpubs.org A common method employs pyridinium (B92312) chlorochromate (PCC) as the oxidizing agent in a solvent such as dichloromethane (B109758) (DCM). asianpubs.org This reagent is effective for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.
Ester derivatives, particularly the acetate, are also significant. asianpubs.org The synthesis of (E,E)-8,10-dodecadienyl acetate can be achieved by reacting the alcohol with an acetylating agent. asianpubs.org One documented method involves using acetic anhydride (B1165640) in dimethylformamide (DMF) to form the ester. asianpubs.org Similarly, the (Z,Z) isomer has been converted to its acetate form following deprotection of the alcohol. tandfonline.comtandfonline.com
Table 3: Synthesis of Aldehyde and Ester Derivatives of 8,10-Dodecadienol
| Derivative | Parent Compound | Key Reaction | Reagents | Ref |
| Aldehyde | (E,E)-8,10-Dodecadien-1-ol | Oxidation | Pyridinium chlorochromate (PCC) | asianpubs.org |
| Ester (Acetate) | (E,E)-8,10-Dodecadien-1-ol | Acetylation | Acetic anhydride, DMF | asianpubs.org |
Chemoecological Research on E,e 8,10 Dodecadienol
Olfactory Reception and Neurophysiological Responses in Target Species
The perception of (E,E)-8,10-dodecadienol by the codling moth is a complex process involving specialized olfactory receptor neurons on the antennae. Neurophysiological studies have been crucial in elucidating how these signals are detected and processed.
Interestingly, EAG recordings have revealed that the antennae of C. pomonella can also respond to other compounds, including plant-derived volatiles. For instance, the pear ester, ethyl (E,Z)-2,4-decadienoate, elicits significant EAG responses in both sexes. bulletinofinsectology.org Differential saturation experiments, where the antenna is continuously stimulated with one compound while being tested with another, have shown that the response to the pear ester is reduced when the antenna is saturated with (E,E)-8,10-dodecadienol. bulletinofinsectology.org This suggests an interaction at the peripheral olfactory level.
Furthermore, EAG studies have been employed to screen the activity of synthetic analogs of (E,E)-8,10-dodecadienol. While the natural pheromone component was the most active compound, certain halogenated analogs, such as (E,E)-10,11-difluoro-8,10-dodecadienol, elicited EAG responses that were not significantly different from the original compound. nih.gov
**Table 1: Comparative EAG Responses in *Cydia pomonella***
| Compound | Sex | Relative EAG Response |
|---|---|---|
| (E,E)-8,10-Dodecadienol | Male | High |
| (E,E)-8,10-Dodecadienol | Female | Low |
| Ethyl (E,Z)-2,4-decadienoate | Male | Significant |
| Ethyl (E,Z)-2,4-decadienoate | Female | Significant |
| (E,E)-10,11-difluoro-8,10-dodecadienol | Male | High (similar to (E,E)-8,10-Dodecadienol) |
Single Sensillum Recording Analyses
Single sensillum recording (SSR) allows for the investigation of the activity of individual olfactory receptor neurons (ORNs), providing a more detailed understanding of odor coding. In C. pomonella, SSR studies have identified specific ORNs housed within long sensilla trichodea on the male antenna that are highly sensitive to (E,E)-8,10-dodecadienol. nih.govresearchgate.net These recordings have demonstrated that cells responding to (E,E)-8,10-dodecadienol can also be found alongside cells that respond to the plant-derived pear ester, sometimes within the same sensillum. bulletinofinsectology.org
SSR has been instrumental in characterizing the specificity of these neurons. The most abundant type of receptor neuron is most sensitive to (E,E)-8,10-dodecadienol. nih.govresearchgate.net The response of this neuron type to the geometric isomers (E,Z), (Z,E), and (Z,Z) is significantly lower, comparable to a tenfold lower concentration of the (E,E) isomer. nih.govresearchgate.net Cross-adaptation experiments have confirmed that these isomers, along with behaviorally antagonistic acetate (B1210297) analogs, are detected by the same receptor neuron. nih.govresearchgate.net
Through single sensillum recordings, researchers have identified at least three distinct types of receptor neurons on the antennae of male codling moths. nih.govresearchgate.net
Codlemone-Specific Neurons: The most prevalent type of neuron is highly sensitive to (E,E)-8,10-dodecadienol. nih.govresearchgate.net This neuron also responds to the geometric isomers and some antagonistic acetate compounds, but with much lower sensitivity. nih.govresearchgate.net No receptor neurons specifically tuned to the (E,Z) or (Z,Z) isomers have been found, despite their behavioral activity. nih.govresearchgate.net
Acetate-Specific Neurons: A second type of receptor neuron responds to all isomers of (E,E)-8,10-dodecadienyl acetate, a known behavioral antagonist. nih.govresearchgate.net This neuron type is most sensitive to the (E,E) isomer of the acetate and does not respond to any of the isomers of (E,E)-8,10-dodecadienol. nih.govresearchgate.net
Plant Volatile Neurons: A third type of receptor neuron is highly sensitive to the plant-derived compound α-farnesene. nih.govresearchgate.net The discovery that the primary pheromone-detecting neuron also responds to strong behavioral antagonists has significant implications for understanding the mechanisms of mating disruption. nih.govresearchgate.net
**Table 2: Characterized Olfactory Receptor Neuron Types in Male *Cydia pomonella***
| Neuron Type | Primary Ligand | Other Responsive Compounds |
|---|---|---|
| Type 1 (Most Abundant) | (E,E)-8,10-Dodecadienol | Geometric isomers of 8,10-dodecadienol (lower sensitivity), (E,E)-8,10-dodecadienyl acetate isomers (lower sensitivity) |
| Type 2 | (E,E)-8,10-Dodecadienyl acetate isomers | None of the 8,10-dodecadienol isomers |
| Type 3 | α-farnesene | Not specified |
Pheromone Blend Optimization for Biological Activity
The behavioral activity of a single pheromone component like (E,E)-8,10-dodecadienol is often significantly modulated by the presence of other compounds. Optimizing the composition of pheromone blends is critical for developing effective lures for monitoring and pest management strategies like mating disruption. uliege.be Research has shown that minor components, isomers, antagonists, and even plant-derived volatiles can dramatically enhance or inhibit the response of the target insect.
For the codling moth, C. pomonella, the primary pheromone component is (E,E)-8,10-dodecadienol. frontiersin.orgbiorxiv.org However, field and laboratory studies have demonstrated that its activity can be enhanced. The addition of dodecan-1-ol, a minor component found in the female pheromone gland, plays a role in behavior. biorxiv.org Furthermore, certain plant volatiles, such as pear ester, act as powerful synergists, increasing male attraction to codlemone-baited traps. core.ac.uk The development of halogenated analogs of codlemone has also been explored, with compounds like (E,E)-10,11-difluoro-8,10-dodecadienol proving to be more attractive to males in field trapping experiments than codlemone itself. nih.gov
The effect of blend composition is particularly evident in the oriental fruit moth, Grapholita molesta. While its primary pheromone blend consists of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecenol, the addition of (E,E)-8,10-dodecadienol acts as a synergist, increasing trap catches by two to three times compared to the standard G. molesta blend alone. nih.gov Further optimization has led to the development of combination lures. A commercial lure combining the pheromones of G. molesta and C. pomonella with kairomones (terpinyl acetate and acetic acid) resulted in significantly higher captures of G. molesta males. mdpi.com
Wind tunnel experiments provide a controlled environment to quantify the effects of different blend ratios on insect behavior. The following table presents findings from a study on G. molesta, showing how adding different alcohols, including (E,E)-8,10-dodecadienol (Codlemone), to the main acetate components affects male orientation and contact with the source.
Table 2: Effect of Alcohol Components on Wind Tunnel Response of G. molesta Males
| Pheromone Blend Composition (relative to 100 ng Z8-12:Ac + 6 ng E8-12:Ac) | % Males Oriented | % Males Contacting Source |
|---|---|---|
| Acetates only (Control) | 48 | 35 |
| + 10 ng (Z)-8-dodecenol (Z8-12:OH) | 75 | 65 |
| + 10 ng Dodecanol (12:OH) | 70 | 60 |
| + 10 ng (E,E)-8,10-dodecadienol (Codlemone) | 68 | 58 |
Data adapted from wind tunnel bioassays. cambridge.orgtdx.cat The baseline blend is (Z)-8-dodecenyl acetate (Z8-12:Ac) and (E)-8-dodecenyl acetate (E8-12:Ac).
This principle of blend optimization is a cornerstone of chemical ecology. For example, in the moth Monema flavescens, a ternary blend of its pheromone components was found to be significantly more effective than individual compounds or binary mixtures, highlighting the importance of precise ratios for maximum biological activity. cabidigitallibrary.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| (E,E)-8,10-Dodecadienol | Codlemone, E8,E10-12OH |
| (E,E)-8,10-Dodecadien-1-yl acetate | Codlemone acetate |
| (Z)-8-Dodecenyl acetate | Z8-12:Ac |
| (E)-8-Dodecenyl acetate | E8-12:Ac |
| (Z)-8-Dodecenol | Z8-12:OH |
| Dodecanol | 12:OH |
| Ethyl (E,Z)-2,4-decadienoate | Pear ester |
| Terpinyl acetate | |
| Acetic acid | |
| (E,E)-10,11-difluoro-8,10-dodecadienol | F(10,11)-codlemone |
| (E)-8-decen-1-ol | E8-10:OH |
| (Z)-7,9-decadien-1-ol | Z7,9-10:OH |
Advanced Research in Pest Management Strategies Utilizing E,e 8,10 Dodecadienol
Pheromone-based Monitoring and Detection Systems
Accurate monitoring of pest populations is fundamental to effective and timely pest control. Pheromone-based systems utilizing (E,E)-8,10-dodecadienol are a critical tool for detecting the presence of codling moths and gauging their population dynamics. msu.edu
Trap Design and Lure Formulations
The efficacy of monitoring systems hinges on both the design of the trap and the formulation of the pheromone lure. msu.edu
Trap Design: Various trap designs are employed to capture male codling moths attracted by the synthetic pheromone. Commonly used types include delta, wing, and diamond traps, which are typically lined with a sticky substance to retain the moths. msu.edu These traps are often attached to poles and placed within the mid-canopy of the trees. msu.edu The selection of trap design can influence capture rates and ease of service.
Lure Formulations: Lures are the critical component containing the semiochemicals that attract the target pest. msu.edu Lures for codling moth monitoring are primarily baited with (E,E)-8,10-dodecadienol. nih.gov Research has led to the development of various lure formulations to enhance attraction and longevity. For instance, "long-life" lures have been developed to provide a consistent release of the pheromone over an extended period. msu.edu
Furthermore, research has explored the addition of other semiochemicals to (E,E)-8,10-dodecadienol to increase the attractivness of lures. The combination of (E,E)-8,10-dodecadienol with pear ester, (E,Z)-2,4-ethyl decadienoate, has been shown to improve the monitoring of codling moths, particularly in orchards treated with mating disruption. mdpi.com Other compounds like acetic acid and plant volatiles such as (E)-4,8-dimethyl-1,3,7-nonatriene and linalool (B1675412) oxide have also been investigated to create more potent "combo" lures that can attract both male and female moths. mdpi.commdpi.com The development of these enhanced lures is crucial for accurate population assessment, especially in environments where the use of mating disruption can make monitoring with pheromone-only traps challenging. mdpi.com
Table 1: Comparison of Lure Formulations for Codling Moth Trapping
| Lure Composition | Target Sex | Key Findings |
| (E,E)-8,10-Dodecadienol (Codlemone) only | Male | Standard lure for monitoring male codling moth populations. nih.govmsu.edu |
| Codlemone + Pear Ester ((E,Z)-2,4-ethyl decadienoate) | Male & Female | Enhances capture of both sexes, especially in mating disruption orchards. mdpi.comhorticulture.com.au |
| Codlemone + Pear Ester + Acetic Acid | Male & Female | Further increases moth capture in some studies. horticulture.com.au |
| Pear Ester + (E)-4,8-dimethyl-1,3,7-nonatriene + Linalool Oxide + Acetic Acid | Male & Female | A potent four-component allelochemical lure that has shown high efficacy. mdpi.com |
Field Efficacy Assessments for Population Surveillance
Field studies are essential to validate the effectiveness of different trap and lure combinations for accurate population surveillance. Research has consistently shown that traps baited with (E,E)-8,10-dodecadienol are effective in detecting and monitoring male codling moth populations. nih.gov The data gathered from these traps, such as the number of moths captured per trap per week, helps growers determine the biofix (the first consistent moth activity) and track subsequent generations, informing the timing of control measures. usu.edu
In orchards under mating disruption, monitoring becomes more complex as the high concentration of synthetic pheromone can interfere with the performance of pheromone-baited traps. mdpi.com Studies have demonstrated that the use of lures combining (E,E)-8,10-dodecadienol with pear ester can significantly improve moth capture in these environments. mdpi.com Field efficacy assessments have also been crucial in determining the optimal density and placement of traps for reliable population estimates. horticulture.com.au For instance, research suggests placing at least one trap for every 5 to 8 acres for effective monitoring. msu.edu
Mating Disruption Technologies
Mating disruption is a powerful pest control technique that utilizes synthetic pheromones to prevent male insects from locating and mating with females, thereby suppressing the pest population. frontiersin.org
Mechanisms of Action in Pest Population Suppression
The primary mechanism behind mating disruption using (E,E)-8,10-dodecadienol involves releasing a high concentration of the synthetic pheromone into the orchard environment. This creates a state of confusion for the male moths, hindering their ability to find females. usu.edu Several hypotheses explain how this disruption occurs:
Competitive Attraction (False-Trail Following): Male moths are stimulated to follow the plumes of synthetic pheromone emanating from the numerous dispensers, leading them on a "false trail" away from calling females. frontiersin.orgwsu.edu This is considered a primary mechanism of action. usu.edu
Sensory Overload: The high concentration of the pheromone can overwhelm the male moth's antennal receptors, rendering them temporarily unable to detect the natural pheromone plumes of females. usu.edufrontiersin.org
Camouflage: The synthetic pheromone can effectively mask the natural pheromone plumes released by females, making it difficult for males to pinpoint their location. frontiersin.org
The ultimate result of these mechanisms is a delay or complete prevention of mating. usu.edu A delay in mating can significantly reduce the number of viable eggs a female produces. usu.edu However, it is important to note that mating disruption is most effective in low to moderate pest populations and may not be sufficient as a standalone strategy in heavily infested orchards. usu.eduresearchgate.net
Development and Evaluation of Dispenser Technologies and Release Rates
The successful implementation of mating disruption relies heavily on the technology used to dispense the pheromone. Various dispenser types have been developed, each with different release characteristics.
Hand-Applied Dispensers: These are the most traditional and widely used type of dispenser. wsu.edu They include products like polyethylene (B3416737) tube dispensers (e.g., Isomate-C) which are manually placed in individual trees throughout the orchard. frontiersin.orgpublications.gc.ca Research has focused on optimizing the blend of (E,E)-8,10-dodecadienol with other compounds like dodecan-1-ol and tetradecan-1-ol to improve efficacy and longevity. researchgate.net
Aerosol Emitters ("Puffers"): These are automated, programmable devices that release puffs of pheromone at set intervals. wsu.eduentsocbc.ca They offer the advantage of reduced labor costs for application as they are typically placed at a much lower density (e.g., one per acre) compared to hand-applied dispensers. wsu.edu Research has evaluated the optimal release rates and timing of puffs to maximize disruption. entsocbc.ca
"Meso" Dispensers: These are high-release dispensers designed for use at lower densities than traditional hand-applied dispensers, making them suitable for large trees like walnuts. oup.com
Dual-Dispenser Systems: Recent research has focused on developing dispensers that simultaneously release (E,E)-8,10-dodecadienol and a kairomone like pear ester. usda.govoup.com The goal is to enhance the level of mating disruption by targeting multiple sensory pathways of the moth. usda.gov Field trials have evaluated various ratios and release rates of these two components to find the most effective combination. oup.comresearchgate.net
Table 2: Overview of (E,E)-8,10-Dodecadienol Dispenser Technologies
| Dispenser Type | Description | Key Features |
| Hand-Applied (e.g., Isomate-C) | Individual dispensers manually placed in trees. | High density application (e.g., 400-500/acre); proven efficacy. usu.edufrontiersin.org |
| Aerosol Emitters ("Puffers") | Automated, programmable devices releasing pheromone puffs. | Low density application (e.g., 1/acre); reduced labor costs. wsu.eduentsocbc.ca |
| "Meso" Dispensers | High-release dispensers for lower density application. | Suitable for large canopy trees like walnuts. oup.com |
| Dual-Component Dispensers | Release both (E,E)-8,10-dodecadienol and a kairomone (e.g., pear ester). | Aims to enhance disruption by targeting multiple moth attractants. usda.govoup.com |
Integrated Pest Management (IPM) Frameworks
(E,E)-8,10-Dodecadienol-based strategies are a cornerstone of Integrated Pest Management (IPM) programs for codling moth. IPM is a holistic approach that combines various pest control methods in a compatible manner to maintain pest populations below economically damaging levels while minimizing risks to human health and the environment. nih.gov
The use of (E,E)-8,10-dodecadienol for monitoring and mating disruption fits perfectly within the IPM philosophy. ontosight.ai Pheromone traps allow for precise timing of interventions, reducing the need for prophylactic insecticide applications. ontosight.ai Mating disruption, as a non-toxic control method, helps to suppress pest populations and can significantly reduce reliance on conventional insecticides. nih.gov
An effective IPM program for codling moth often involves the integration of:
Pheromone-based monitoring to track pest activity. nih.govmsu.edu
Mating disruption as the primary control tactic. nih.govusu.edu
Cultural practices such as orchard sanitation to remove overwintering sites for larvae.
Biological control agents.
Judicious use of selective insecticides when monitoring indicates that pest pressure exceeds the capacity of mating disruption alone. nih.gov
The successful adoption of IPM programs incorporating (E,E)-8,10-dodecadienol has led to significant reductions in broad-spectrum insecticide use in pome fruit production. nih.gov
Combinatorial Approaches with Other Control Methods (e.g., Kairomones, Attract-and-Kill)
Kairomones: A key development has been the use of kairomones, which are chemical cues emitted by a host plant that benefit the receiver. For the codling moth, the most notable kairomone is the pear ester, ethyl (2E,4Z)-2,4-decadienoate . This compound is a powerful attractant for both male and female codling moths. usda.govoregonstate.edu
Enhanced Monitoring: Combining (E,E)-8,10-dodecadienol with pear ester in lures, often referred to as "combo lures," has been shown to capture significantly more moths, including females, compared to lures with the pheromone alone. mdpi.comnih.gov This is particularly valuable in orchards under mating disruption, where traditional pheromone traps are less effective. usda.govcsalomontraps.com The addition of acetic acid to pear ester lures can further increase the capture of both sexes. csalomontraps.comfrontiersin.org
Larvicidal Enhancement: Pear ester has been evaluated as an additive to insecticides like the codling moth granulovirus (CpGV). nih.gov The kairomone can influence larval behavior, potentially increasing their exposure to the control agent. nih.govtrece.com
Attract-and-Kill: This strategy involves combining an attractant, such as (E,E)-8,10-dodecadienol, with an insecticide in a single formulation. mdpi.comcabidigitallibrary.org The moths are lured to a point source and receive a lethal dose of the toxicant, avoiding broad-spectrum insecticide sprays. researchgate.netresearchgate.net
Formulations: These products are often formulated as viscous pastes or gels containing the pheromone and a pyrethroid insecticide like cyfluthrin (B156107) or permethrin. researchgate.netgoogle.com These are applied as small droplets in the orchard. cabidigitallibrary.org
Efficacy: Field trials have demonstrated that attract-and-kill techniques can provide control comparable to conventional insecticide programs. researchgate.netresearchgate.net This method targets the male population, reducing mating success. mdpi.com While research on this strategy was more prominent in the past, the development of new, potent female attractants suggests it is a promising area for renewed investigation. frontiersin.org
Table 1: Combinatorial Approaches with (E,E)-8,10-Dodecadienol
| Approach | Combined Agent(s) | Primary Target | Mechanism/Benefit | References |
|---|---|---|---|---|
| Enhanced Monitoring | Pear Ester, Acetic Acid | Male and Female Moths | Increases trap captures, especially in mating disruption orchards. | usda.govmdpi.comnih.govcsalomontraps.comfrontiersin.org |
| Improved Mating Disruption | Pear Ester | Male Moths | Enhances disruption of male orientation to females. | frontiersin.orgfrontiersin.org |
| Attract-and-Kill | Insecticides (e.g., Cyfluthrin, Permethrin) | Male Moths | Lures males to a lethal source, reducing the need for broadcast sprays. | mdpi.comcabidigitallibrary.orgresearchgate.netresearchgate.net |
| Larvicidal Enhancement | Pear Ester, Codling Moth Granulovirus (CpGV) | Larvae | Increases larval exposure to biological insecticides. | nih.govtrece.com |
Environmental and Efficacy Considerations in Field Application
The successful use of (E,E)-8,10-dodecadienol in the field depends heavily on its stability and longevity under various environmental conditions.
Degradation Dynamics of (E,E)-8,10-Dodecadienol under Field Conditions
(E,E)-8,10-Dodecadienol is an unsaturated alcohol with a conjugated diene system, which makes it susceptible to degradation. publications.gc.caresearchgate.net In the field, the concentration of the active pheromone in a dispenser decreases over time. uliege.be This degradation follows first-order release rate kinetics, meaning the rate of release is proportional to the amount of remaining pheromone. uliege.be The half-life of lures can be significantly reduced under field conditions, particularly in warmer climates. researchgate.net
Impact of Environmental Factors (e.g., Temperature, UV Radiation) on Pheromone Stability
Several environmental factors can accelerate the degradation of (E,E)-8,10-dodecadienol:
UV Radiation: Sunlight, particularly UV radiation, is a primary driver of degradation. publications.gc.caca.govca.gov It can cause photo-isomerization, changing the (E,E) isomer into other, biologically inactive isomers, and can also lead to oxidation. researchgate.netresearchgate.net
Temperature: Higher temperatures increase the volatility and release rate of the pheromone from dispensers. uliege.begoogle.com Elevated temperatures can also accelerate degradation phenomena, such as oxidation. uliege.beresearchgate.net Studies have shown that a 3°C increase in mean maximum temperature can lead to more degradation products and a reduced half-life for lures. researchgate.net
Oxygen: Atmospheric oxygen can cause oxidation of the pheromone, especially given its conjugated double bonds. researchgate.netresearchgate.net
Strategies for Enhancing Lure Longevity and Efficacy (e.g., Antioxidants, UV Stabilizers)
To counteract degradation and prolong the effectiveness of pheromone lures, various protective agents are incorporated into the formulations:
Antioxidants: Compounds like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly added to prevent oxidation. ca.govresearchgate.net These stabilizers are crucial for maintaining the chemical integrity of the pheromone throughout the growing season. publications.gc.ca
UV Stabilizers/Absorbers: To protect against photodegradation, UV-blocking compounds are included in the dispenser matrix. publications.gc.caca.gov Examples include 2-hydroxy-4-methoxybenzophenone. researchgate.net Lignin and carnauba wax have also been used in formulations for their natural UV-absorbing properties. google.comgoogle.com
Dispenser Technology: The design and material of the dispenser itself play a critical role. Microencapsulation, where the pheromone is enclosed in a protective polymer matrix, can control its release and shield it from environmental factors. trece.comuliege.be
Table 2: Factors Affecting (E,E)-8,10-Dodecadienol Stability and Mitigation Strategies
| Environmental Factor | Effect on Pheromone | Mitigation Strategy | Examples of Protective Agents | References |
|---|---|---|---|---|
| UV Radiation | Photo-isomerization and oxidation, leading to loss of biological activity. | Inclusion of UV stabilizers and absorbers in the formulation. | 2-hydroxy-4-methoxybenzophenone, Lignin, Carnauba Wax | publications.gc.caresearchgate.netca.govresearchgate.netgoogle.comgoogle.com |
| Temperature | Increases volatility and release rate; accelerates degradation. | Development of controlled-release dispensers. | Microcapsules, Polymer matrices | uliege.beresearchgate.netgoogle.com |
| Oxygen | Oxidation of the conjugated diene system. | Addition of antioxidants to the formulation. | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | publications.gc.caca.govresearchgate.net |
Assessment of Resistance Development in Target Pest Populations
The codling moth has a documented history of developing resistance to various chemical insecticides. frontiersin.orgschweizerbart.de While pheromone-based tactics like mating disruption are designed to be less prone to resistance development than lethal control methods, the potential for behavioral or physiological resistance exists.
Currently, there is no widespread, documented resistance of codling moth populations to (E,E)-8,10-dodecadienol itself. Studies have shown that both insecticide-susceptible and resistant strains of codling moth respond similarly to the pheromone. nih.govbulletinofinsectology.org For instance, research on males with resistance based on multifunction oxidases (MFO) did not support the idea that they were more attracted to pear ester, and found that the response to attractants was more influenced by the orchard's management system than by a resistance-linked behavioral shift. nih.gov
However, the high selection pressure exerted by mating disruption and other pheromone-based controls necessitates ongoing monitoring. There is a theoretical potential for shifts in the pheromone blend produced by females or in the response of males, although this has not been observed to impact control efficacy in the field. frontiersin.org The primary resistance concern in codling moth management remains with insecticides and, more recently, with the codling moth granulovirus (CpGV-M). schweizerbart.de
Biotechnological and Enzymatic Production Approaches
Heterologous Expression Systems for Pheromone Production
The development of microbial cell factories, especially yeast, has been a central focus in the biotechnological production of fatty acid-derived pheromones like 8,10-dodecadienol. frontiersin.org Yeasts such as Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica are particularly suitable hosts due to their inherent fatty acid metabolism, which provides the necessary precursors for pheromone synthesis. frontiersin.orgdtu.dk
Yeast Cell Engineering for (E,E)-8,10-Dodecadienyl Coenzyme A and (E,E)-8,10-Dodecadienol Synthesis
The biosynthesis of (E,E)-8,10-dodecadienol in a yeast host begins with the standard fatty acid synthesis pathway, producing C16 and C18 fatty acids. frontiersin.org The key to producing the specific C12 backbone of the codling moth pheromone lies in introducing and optimizing a heterologous biosynthetic pathway. The biosynthesis of (E,E)-8,10-dodecadienol is understood to start from palmitoyl-CoA (C16), which undergoes two cycles of β-oxidation to yield lauryl-CoA (C12). biorxiv.orgbiorxiv.org
A crucial step is the introduction of a specific desaturase enzyme capable of creating the conjugated double bond system. Research has identified a bifunctional Δ9, Δ8/Δ10-desaturase from Cydia pomonella, designated Cpo_CPRQ, which is singularly responsible for converting the C12 acyl-CoA precursor into the diene intermediate. biorxiv.orgbiorxiv.orggoogle.com This enzyme first introduces a double bond at the E9 position, followed by a second desaturation to form the E8,E10 conjugated diene system. biorxiv.orgresearchgate.net
To complete the synthesis of (E,E)-8,10-dodecadienol, a fatty acyl-CoA reductase (FAR) is required to convert the final intermediate, (E,E)-8,10-dodecadienyl coenzyme A, into the corresponding alcohol. biorxiv.orggoogle.com The heterologous expression of both the desaturase and a suitable FAR in a yeast cell factory establishes the core pathway for pheromone production. google.com Yeast cells, such as Yarrowia lipolytica, have been engineered to express these heterologous enzymes, enabling the production of (E,E)-8,10-dodecadienyl coenzyme A and its subsequent reduction to (E,E)-8,10-dodecadienol. google.com
Table 1: Key Enzymes in Heterologous Production of (E,E)-8,10-Dodecadienol
| Enzyme | Source Organism | Function in Biosynthesis | Reference |
| Bifunctional Desaturase (Cpo_CPRQ) | Cydia pomonella | Catalyzes the two-step desaturation of C12-acyl-CoA to form (E,E)-8,10-dodecadienyl-CoA. | biorxiv.orggoogle.com |
| Fatty Acyl-CoA Reductase (FAR) | Various (e.g., Helicoverpa armigera) | Reduces the fatty acyl-CoA to the corresponding fatty alcohol. | researchgate.net |
Metabolic Pathway Manipulation and Genetic Engineering for Enhanced Yield
Simply introducing the biosynthetic genes is often insufficient for high-yield production. Therefore, extensive metabolic engineering of the host yeast is necessary to channel metabolic flux towards the target pheromone and away from competing pathways. researchgate.net
Several strategies have been successfully employed to enhance the production of fatty acid-derived pheromones in yeast:
Increasing Precursor Supply: The availability of the initial building blocks, acetyl-CoA and malonyl-CoA, is fundamental. google.com Engineering the yeast to have high levels of cytosolic acetyl-CoA, as is characteristic of oleaginous yeasts like Y. lipolytica, is a significant advantage. dtu.dk
Elimination of Competing Pathways: A primary challenge is the degradation of fatty acid and fatty alcohol intermediates by native cellular processes. Deleting genes involved in β-oxidation (e.g., PEX10, which is essential for peroxisome biogenesis) and fatty alcohol degradation (e.g., fatty alcohol oxidase FAO1 and fatty aldehyde dehydrogenases HFD1-4) has been shown to dramatically increase the titer of the desired product. dtu.dk For instance, a combination of these deletions resulted in a 19-fold increase in (Z)-11-hexadecen-1-ol production in one study. dtu.dk
Downregulation of Storage Lipid Accumulation: Fatty acyl-CoAs are also precursors for storage lipids like triacylglycerols. To prevent the diversion of the pheromone precursor, the expression of key enzymes in the storage lipid pathway, such as glycerol-3-phosphate acyltransferase (GPAT), can be downregulated. Truncating the promoter of the GPAT gene has led to a 38% increase in pheromone production. dtu.dk
Increasing Gene Copy Number: The expression levels of the heterologous enzymes are critical. Increasing the copy number of the desaturase and reductase genes can significantly pull the metabolic flux towards pheromone biosynthesis. researchgate.net In one instance, increasing the copy number of the pathway genes led to a 9.7-fold increase in the final product concentration. dtu.dk
Enhancing Cofactor Availability: The de novo synthesis of fatty acids is a process that requires a significant amount of the cofactor NADPH. frontiersin.org Genetic modifications, such as deleting the GDH1 gene, which is involved in a major NADPH-consuming pathway (glutamate biosynthesis), can increase the availability of NADPH for fatty acid synthesis and has resulted in a 2.7-fold improvement in fatty alcohol production. frontiersin.org
Through the application of these synthetic biology and metabolic engineering strategies, researchers have achieved commercially relevant titers of moth pheromones, with production levels reaching grams per liter in bioreactor fermentations. researchgate.net
Enzymatic Biotransformations for Stereospecific Synthesis
While whole-cell biocatalysis using engineered yeast is a powerful approach, in vitro enzymatic transformations offer a more controlled environment for producing specific stereoisomers of pheromones. This is particularly important as the biological activity of pheromones is often dependent on their precise stereochemistry.
In Vitro Enzyme Characterization and Mechanistic Studies
The functional characterization of the key enzymes involved in 8,10-dodecadienol biosynthesis is crucial for their effective use in biocatalytic systems. The bifunctional desaturase Cpo_CPRQ from the codling moth has been a primary subject of such studies. biorxiv.orgbiorxiv.orgnih.gov
Functional assays using heterologous expression systems, such as expressing the Cpo_CPRQ gene in yeast or insect cells, have been instrumental in elucidating its specific activities. biorxiv.orgbiorxiv.org These studies confirmed that this single enzyme possesses both the E9 and the Δ8,Δ10-desaturation activities required to produce the conjugated diene precursor. biorxiv.orgbiorxiv.org When the gene was expressed in a yeast strain, the cells gained the ability to produce (E,E)-8,10-dodecadienoic acid. nih.gov
Mechanistic insights have been further refined through labeling experiments. By feeding pheromone glands with deuterium-labeled fatty acid precursors, researchers have traced the biosynthetic pathway. researchgate.net For example, the application of labeled (E)-9-dodecenoic acid to codling moth pheromone glands resulted in the production of labeled (E,E)-8,10-dodecadienol, confirming that the E9-monoene is indeed an intermediate in the formation of the conjugated diene. researchgate.net This type of in vitro study provides direct evidence for the proposed reaction sequence and the specific function of the involved enzymes. dtu.dk
The characterization of Cpo_CPRQ revealed it belongs to the Lepidoptera-specific Δ10/Δ11 clade of fatty acid desaturases, a group known for generating a diversity of pheromone structures. biorxiv.orgnih.gov This detailed enzymatic and mechanistic understanding is fundamental for optimizing biocatalytic processes and for the potential engineering of the enzyme itself to improve its efficiency or alter its specificity. frontiersin.org
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies
The chemical synthesis of (E,E)-8,10-dodecadienol, the most common and biologically active isomer known as codlemone, has been a subject of research for decades. pherobase.com Early and established methods have laid the groundwork, but current research is focused on creating more efficient, stereoselective, and environmentally benign processes.
A significant emerging methodology involves "green chemistry" and biotechnological production. Researchers have successfully engineered the oilseed crop Camelina sativa to produce precursors of codlemone, specifically (E)-9-dodecenoic acid and (E,E)-8,10-dodecadienoic acid. slu.se This was achieved by introducing a specific fatty acyl-ACP thioesterase gene from the California bay laurel and a crucial bifunctional Δ9 desaturase gene (Cpo_CPRQ) from the codling moth itself. slu.sebiorxiv.org The resulting plant-derived acids can be converted into the final alcohol, codlemone, which has been confirmed to be biologically active and effective in attracting male codling moths in field trials. slu.se This plant-based factory approach represents a sustainable and potentially cost-effective alternative to conventional chemical synthesis. slu.sebattelle.org
The natural biosynthetic pathway in the codling moth involves the chain shortening of palmitic acid to dodecanoic acid, followed by an unusual E9 desaturation and a subsequent desaturation to form the conjugated diene system, which is finally reduced to the alcohol. researchgate.netslu.selu.se Understanding this natural process at a genetic level has been pivotal, leading to the identification of the bifunctional desaturase enzyme that performs the last two critical steps. biorxiv.orgresearchgate.net
The table below summarizes various synthetic approaches that have been developed.
| Methodology | Key Reagents/Process | Researchers/Reference |
| Biotechnological | Engineered Camelina sativa with UcTE and Cpo_CPRQ genes | Ding et al. (2021) slu.se |
| Wittig Reaction | Phosphonium (B103445) ylides | Huang, Xiao, & Wang (1986) pherobase.com |
| Grignard Coupling | Grignard reagents coupled with allylic halides | Mori (1974) pherobase.com |
| Sulfone Chemistry | Elimination of benzenesulfinic acid from homoallylic sulfones | Herve du Penhoat & Julia (1986) pherobase.com |
| Allylic Sulfoxide (B87167) Thermolysis | Thermolysis of a specific allylic sulfoxide | Babler & Haack (1982) pherobase.com |
| Acetolysis Route | Acetolysis of 4-propenyl-1,3-dioxane via sorbyl acetate (B1210297) | Shakova et al. (1996) researchgate.net |
This table is interactive. Click on the headers to sort.
Advanced Receptor Characterization and Functional Studies
Understanding how 8,10-dodecadienol is detected by the insect's olfactory system is crucial for developing more effective attractants or disruptants. Research is moving beyond simple electroantennography (EAG) to characterize specific olfactory receptors (ORs) and pheromone-binding proteins (PBPs) at the molecular level.
In the codling moth, functional studies have identified specific olfactory receptor neurons. While the receptor CpomOR3 is primarily tuned to the pear ester, a plant-derived kairomone, it also shows a lesser response to codlemone, (E,E)-8,10-dodecadienol. nih.govoup.com This suggests an integration of host-plant and pheromone signals at the receptor level. Further studies have found other neurons that respond to both pear ester and codlemone. oup.combulletinofinsectology.org In contrast, a different set of receptor neurons responds specifically to the isomers of 8,10-dodecadienyl acetate, an antagonist, but not to the alcohol forms. acs.org
Functional studies have also explored the use of synthetic analogs to probe receptor interactions. Halogenated analogs of codlemone, such as (E,E)-10,11-difluoro-8,10-dodecadienol, were found to be detected by the same receptor neuron as natural codlemone and, interestingly, proved to be even more attractive to males in field trapping experiments. nih.gov This demonstrates that modifying the pheromone structure can lead to agonists with enhanced activity. nih.gov
Research on pheromone-binding proteins (PBPs) in related species has also provided insights. In Grapholita molesta, the PBP named GmolPBP1, which is genetically similar to a PBP in the codling moth, exhibits a strong binding affinity for codlemone. nih.gov This suggests GmolPBP1 may act as a transporter for codlemone, contributing to the synergistic effect this compound has on the G. molesta pheromone response. nih.gov
| Receptor/Protein | Organism | Ligand(s) | Key Finding |
| CpomOR3 | Cydia pomonella | Pear Ester, (E,E)-8,10-dodecadienol | Primarily a kairomone receptor, but also detects codlemone, suggesting signal integration. nih.gov |
| Codlemone Receptor Neuron | Cydia pomonella | (E,E)-8,10-dodecadienol, Halogenated Analogs | The same neuron type detects both the natural pheromone and more attractive synthetic analogs. nih.gov |
| GmolPBP1 | Grapholita molesta | (Z)-8-dodecenyl alcohol, 1-dodecanol, (E,E)-8,10-dodecadienol | Binds codlemone, suggesting a role as a transporter that facilitates a synergistic response. nih.gov |
| Acetate Receptor Neuron | Cydia pomonella | Isomers of (Δ,Δ)-8,10-dodecadienyl acetate | A specific neuron type responds to acetate antagonists but not to the alcohol (pheromone) forms. acs.org |
This table is interactive. Click on the headers to sort.
Climate Change Adaptation in Pheromone-based Pest Management
Climate change poses a significant challenge to the reliability of pheromone-based pest management. uliege.be Rising global temperatures, which can extend the flight periods and increase the abundance of pests like the codling moth, also directly impact the chemical stability and efficacy of pheromone lures. mdpi.comresearchgate.net
A pivotal study highlighted the degradation of (E,E)-8,10-dodecadienol (codlemone) under elevated field temperatures. researchgate.netnih.gov Researchers compared the performance and chemical integrity of codlemone lures in Germany, which had experienced a significant temperature increase, and New Zealand, which had seen a more moderate rise. The study found a higher level of degradation products and a reduced half-life for the lures used in Germany. researchgate.netnih.gov Laboratory experiments confirmed that heating codlemone lures to 32°C significantly increased isomeric and chemical impurities and reduced the number of males caught in traps. researchgate.net
These findings provide the first direct evidence that climate change can reduce the biological efficacy of a key pheromone molecule by affecting its stability. researchgate.net Future research must therefore focus on developing more robust formulations. The addition of antioxidants and UV stabilizers to codlemone lures has already shown promise, resulting in a significant increase in male moth captures in the higher-temperature German study sites. researchgate.net This indicates a clear path forward for adapting pheromone technologies to a changing climate, ensuring their continued effectiveness in sustainable agriculture. researchgate.netagropages.com
| Climate Factor | Observed Impact on (E,E)-8,10-dodecadienol Lures | Proposed Adaptation | Reference |
| Increased Mean Temperature | Higher levels of chemical degradation and reduced lure half-life. researchgate.netnih.gov | Incorporation of antioxidants and UV stabilizers into the lure formulation. researchgate.net | El-Sayed et al. (2021) |
| Elevated Temperature (32°C) | Significant reduction in male moth captures and increased chemical impurities. researchgate.net | Development of more heat-stable dispenser materials and formulations. uliege.be | El-Sayed et al. (2021) |
This table is interactive. Click on the headers to sort.
Exploration of Multi-Component Pheromone Systems and Semiochemical Blends
While 8,10-dodecadienol is a primary attractant for many species, its effectiveness is often modulated by other compounds in a complex semiochemical blend. Research is increasingly focused on identifying and utilizing these multi-component systems to improve the specificity and efficacy of pest monitoring and control tools. mdpi.comfrontiersin.org
Blends can include other geometric isomers of the pheromone, structurally related compounds, or host-plant volatiles (kairomones). For instance, in the codling moth, trap catch with (E,E)-8,10-dodecadienol (codlemone) is significantly reduced by the E,Z and Z,Z isomers, which act as antagonists. cambridge.org Conversely, adding certain host-plant volatiles can act as a synergist. Blends of codlemone with apple volatiles such as racemic linalool (B1675412), (E)-beta-farnesene, or (Z)-3-hexen-1-ol attracted significantly more male moths than codlemone alone. researchgate.net
Recent studies have evaluated complex kairomone-based lures. One study tested multi-component blends containing codlemone (PH), pear ester (PE), (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), and linalool oxide (LOX), used with acetic acid (AA). mdpi.com The results showed that a simple blend of codlemone and pear ester (PH/PE + AA) achieved the highest total moth capture, while a blend of just the plant volatiles (PE/DMNT/LOX + AA) captured the greatest number of female moths in the USA study, highlighting the potential for developing female-targeted trapping systems. mdpi.com
However, the interactions are not always synergistic. Field tests investigating pear ester as a synergist for codlemone found that it could create an interference effect on pheromone trap efficiency rather than enhancing male attraction. bulletinofinsectology.org This underscores the complexity of these interactions and the need for careful field evaluation of any new blend. The study of these intricate chemical conversations is essential for designing the next generation of highly effective and specific semiochemical-based pest management solutions.
| Blend Component(s) Added to (E,E)-8,10-dodecadienol | Effect on Codling Moth Attraction | Type of Interaction | Reference |
| Pear Ester (PE) + Acetic Acid (AA) | Highest total moth capture in a multi-lure comparison. mdpi.com | Synergism/Enhanced Attraction | Ioriatti et al. (2021) |
| (E)-beta-farnesene | Significantly more males attracted than to pheromone alone. researchgate.net | Synergism | Yang et al. (2004) |
| Linalool | Significantly more males attracted than to pheromone alone. researchgate.net | Synergism | Yang et al. (2004) |
| (E,Z)-8,10-dodecadienol | Significantly reduced trap catch. cambridge.org | Antagonism | Witzgall et al. (2009) |
| (E,E)-8,10-dodecadienyl acetate | Strong pheromone antagonist. researchgate.net | Antagonism | Witzgall et al. (2001) |
This table is interactive. Click on the headers to sort.
Q & A
Q. What are the standard methodologies for synthesizing 8,10-Dodecadienol in laboratory settings?
Synthesis of 8,10-Dodecadienol typically involves catalytic isomerization of precursor fatty acids. For example, transgene-modified Camelina seeds have been used to produce (E,E)-8,10-dodecadienoic acid, which is subsequently reduced to the target alcohol. Key steps include AgNO3-silica column chromatography for isomer separation and GC-MS for purity validation . Researchers should optimize reaction conditions (e.g., temperature, catalyst loading) to maximize yield and minimize byproducts like Z/E isomers.
Q. How should researchers characterize the isomeric purity of 8,10-Dodecadienol?
Isomeric purity is critical for bioactivity studies. Use gas chromatography (GC) with chiral columns or silver-ion thin-layer chromatography (Ag-TLC) to resolve EE, EZ, ZE, and ZZ isomers. Post-synthesis, AgNO3-silica columns can achieve >94% EE purity . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) further confirm structural integrity. Report purity metrics in both chemical and isomeric terms to ensure reproducibility .
Q. What experimental controls are essential in bioassays involving 8,10-Dodecadienol?
In pheromone studies, include:
- Negative controls : Solvent-only treatments.
- Positive controls : Commercial codlemone or structurally analogous compounds.
- Blinding : To minimize observer bias, use double-blind protocols where neither researchers nor participants know sample identities during data collection .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioassay data for 8,10-Dodecadienol across studies?
Discrepancies often arise from variations in isomer ratios or experimental design. To address this:
- Replicate conditions : Standardize pheromone release rates, environmental factors (e.g., temperature), and insect population demographics.
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify confounding variables .
- Cross-validate : Compare field trial results with wind-tunnel assays to assess ecological relevance .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in 8,10-Dodecadienol applications?
Use nonlinear regression models (e.g., log-logistic curves) to quantify EC50 values. For field data, mixed-effects models account for spatial and temporal variability. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk tests and residual plots. Open-source tools like R or Python’s SciPy suite are recommended for reproducibility .
Q. What challenges exist in scaling up 8,10-Dodecadienol synthesis while maintaining isomeric fidelity?
Industrial-scale production risks isomer degradation due to thermal instability. Mitigation strategies include:
Q. How can researchers address ethical considerations in field trials involving 8,10-Dodecadienol?
Adhere to beneficence principles by:
- Risk assessment : Evaluate ecological impacts on non-target species.
- Informed consent : Collaborate with local communities if trials occur in agricultural regions.
- Data transparency : Publish negative results to avoid publication bias .
Methodological Notes
- Data collection : Use electronic data capture (EDC) systems to minimize transcription errors in large-scale studies .
- Instrumentation : Calibrate GC-MS systems weekly with certified reference standards to ensure accuracy .
- Literature reviews : Prioritize peer-reviewed journals over preprint repositories to avoid unvalidated claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
